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molecular formula C10H11Cl2NO B8335695 4-[(Allylamino)methyl]-2,6-dichlorophenol

4-[(Allylamino)methyl]-2,6-dichlorophenol

Cat. No. B8335695
M. Wt: 232.10 g/mol
InChI Key: RSQHHIDJJJZFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528170B2

Procedure details

Prepared from 3,5-dichloro-4-hydroxybenzaldehyde and allylamine using the method of preparation 90 to give the title compound as a colourless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([Cl:11])[C:9]=1[OH:10])[CH:5]=O.[CH2:12]([NH2:15])[CH:13]=[CH2:14]>>[CH2:12]([NH:15][CH2:5][C:4]1[CH:3]=[C:2]([Cl:1])[C:9]([OH:10])=[C:8]([Cl:11])[CH:7]=1)[CH:13]=[CH2:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=O)C=C(C1O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the method of preparation 90

Outcomes

Product
Name
Type
product
Smiles
C(C=C)NCC1=CC(=C(C(=C1)Cl)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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